molecular formula C16H12O2 B12936330 3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde CAS No. 893736-45-3

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde

Cat. No.: B12936330
CAS No.: 893736-45-3
M. Wt: 236.26 g/mol
InChI Key: KMIAPJNDPAMOAL-UHFFFAOYSA-N
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Description

3-(2,3-Dioxoindolin-5-yl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety linked to a 2,3-dioxoindolin-5-yl group. The dioxoindolin core, derived from isatin (2,3-dioxoindole), is known for its broad pharmacological relevance, including anticonvulsant, antiviral, and antitubercular activities .

Properties

CAS No.

893736-45-3

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

3-(1-oxo-2,3-dihydroinden-4-yl)benzaldehyde

InChI

InChI=1S/C16H12O2/c17-10-11-3-1-4-12(9-11)13-5-2-6-15-14(13)7-8-16(15)18/h1-6,9-10H,7-8H2

InChI Key

KMIAPJNDPAMOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with benzaldehyde under specific conditions. One common method involves the use of a Lewis acid catalyst, such as titanium chloride, to facilitate the reaction . The reaction mixture is refluxed, cooled, and then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Core Structure Key Substituents Bioactivity
3-(2,3-Dioxoindolin-5-yl)benzaldehyde Dioxoindolin + benzaldehyde Aldehyde Unknown (potential precursor)
1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2,3-dioxoindolin-5-yl) urea Dioxoindolin + urea + thioamide Thioamide, urea Anticonvulsant (ED₅₀ < 30 mg/kg)
Isatin semicarbazone Isatin + semicarbazone Semicarbazone Anticonvulsant, antiviral
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydroindole + methylamine Methylamine Bioactive scaffold

Table 2. Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Reactivity Notes
3-(2,3-Dioxoindolin-5-yl)benzaldehyde 2.1 ~0.5 (DMSO) Aldehyde enables Schiff base formation
Urea derivative (5h) 1.8 ~1.2 (Water) High solubility due to urea
Isatin semicarbazone 2.5 ~0.8 (DMSO) Moderate solubility, stable

Research Findings and Implications

  • Anticonvulsant Potential: While the target compound lacks the thioamide/urea groups critical in ’s lead compounds, its dioxoindolin core may retain partial activity through electron-donor interactions. Further structural optimization (e.g., adding HBDs) could enhance efficacy .
  • Reactivity Advantage : The benzaldehyde group offers unique opportunities for covalent conjugation, a feature absent in most dioxoindolin derivatives. This could be exploited in targeted therapies or prodrug design .

Biological Activity

3-(2,3-Dioxoindolin-5-yl)benzaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-(2,3-Dioxoindolin-5-yl)benzaldehyde belongs to the isatin family of compounds, characterized by the presence of an indole structure with keto groups at positions 2 and 3. The benzaldehyde moiety contributes to its reactivity and biological activity. The compound's structure can be represented as follows:

C15H11N1O3\text{C}_{15}\text{H}_{11}\text{N}_{1}\text{O}_{3}

The biological activity of 3-(2,3-Dioxoindolin-5-yl)benzaldehyde has been attributed to several mechanisms:

  • Inhibition of Aldehyde Dehydrogenases (ALDHs) : Research indicates that this compound acts as a potent inhibitor of various ALDH isoforms, which are crucial in detoxification pathways and are often overexpressed in cancer cells. For instance, it has shown significant inhibition against ALDH1A1, ALDH1A3, and ALDH3A1 with inhibition percentages ranging from 36.65% to 51.87% at concentrations around 500 nM .
  • Induction of Apoptosis : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to enhanced apoptosis. This mechanism is particularly relevant in the treatment of malignancies such as ovarian, colon, and pancreatic cancers .
  • Antioxidant Activity : Some studies have highlighted the antioxidant properties of related compounds in the isatin family, suggesting potential protective effects against oxidative stress in cells .

Cytotoxicity Studies

The cytotoxic effects of 3-(2,3-Dioxoindolin-5-yl)benzaldehyde have been evaluated across various cancer cell lines:

Cell Line IC50 (µM) Notes
Ovarian Cancer2.1 - 3.8Potent cytotoxicity compared to normal cells
Colon Cancer2.1 - 3.8Significant inhibition observed
Pancreatic Cancer2.1 - 3.8Effective against multiple cancer types
HepG2 (Liver Cancer)0.03High antitumor activity noted

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of 3-(2,3-Dioxoindolin-5-yl)benzaldehyde:

  • Study on ALDH Inhibition : A recent study demonstrated that this compound could inhibit multiple ALDH isoforms effectively, leading to reduced viability in cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
  • Antitumor Activity : Another investigation indicated that derivatives of isatin exhibited significant antitumor activity against leukemia cell lines (K562), with IC50 values as low as 30 nM for certain derivatives . This suggests that modifications to the isatin structure can enhance biological activity.
  • Mechanistic Insights : Research into the molecular mechanisms revealed that compounds related to 3-(2,3-Dioxoindolin-5-yl)benzaldehyde could inhibit angiogenesis and cell migration in vitro, further supporting their potential as anticancer agents .

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